2-(4-methoxyphenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide features a pyridazine core substituted with a 3-methylpyrazole moiety, an acetamide linker, and a 4-methoxyphenyl group. Pyridazine and pyrazole rings are well-documented pharmacophores in medicinal and agrochemical research due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions . The acetamide group enhances molecular flexibility and solubility, while the 4-methoxyphenyl substituent may influence electronic properties and receptor binding .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-13-14-29(28-16)22-12-11-21(26-27-22)24-18-5-7-19(8-6-18)25-23(30)15-17-3-9-20(31-2)10-4-17/h3-14H,15H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAYMQIKMRTDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure with several functional groups that contribute to its biological activity. The presence of a methoxyphenyl group enhances lipophilicity, which may facilitate interaction with biological membranes and targets.
Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating their activity. The unique combination of the pyrazole and pyridazine moieties suggests mechanisms involving inhibition of key enzymes or receptors involved in inflammatory pathways.
Biological Activity Overview
The following table summarizes the reported biological activities associated with this compound and similar derivatives:
Case Studies and Research Findings
- Anti-inflammatory Activity : In a study evaluating the anti-inflammatory properties of similar compounds, it was found that dual inhibition of p38 MAPK and PDE4 significantly reduced TNFα release in stimulated whole blood samples from cynomolgus monkeys. This suggests that the compound may have similar pathways for reducing inflammation in vivo .
- Antimicrobial Efficacy : A series of tests demonstrated that derivatives with the pyrazole ring showed significant antibacterial activity against Gram-positive bacteria, outperforming conventional antibiotics like levofloxacin . This highlights the potential for developing new antimicrobial agents based on this scaffold.
- Antioxidant Properties : Preliminary data indicate that the compound can effectively scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for developing therapies aimed at neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-Methoxyphenyl)-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer types, including breast and lung cancers.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, which is a critical factor in many chronic diseases. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Research indicates potential neuroprotective effects of this compound, particularly against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant tumor reduction in xenograft models using similar pyrazole derivatives. | Suggests potential for development as an anticancer agent. |
| Study 2 | Found reduction in inflammatory markers in animal models treated with the compound. | Indicates possible use in treating inflammatory diseases. |
| Study 3 | Showed neuroprotective effects in vitro against beta-amyloid toxicity. | Supports further investigation for Alzheimer's treatment. |
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound shares structural motifs with several derivatives (Table 1):
- Pyridazine-Pyrazole Hybrids: The pyridazin-3-amine scaffold linked to a pyrazole group is observed in N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ().
- Pyrazole-Acetamide Derivatives: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () shares the acetamide-pyrazole motif but lacks the pyridazine ring, highlighting the target compound’s hybrid design.
- Pharmacological Analogs: N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () incorporates a thiazole ring instead of pyridazine, demonstrating how heterocyclic variations modulate bioactivity .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in the target compound likely enhances hydrophilicity compared to methyl or chloro substituents in analogs .
- Bioactivity : Pyridazine-pyrazole hybrids are associated with kinase inhibition or antimicrobial activity, while pyrazole-acetamide derivatives exhibit insecticidal properties . The target compound’s dual pharmacophore may broaden its therapeutic scope.
- Synthetic Routes : Pyrazolylpyridazine derivatives are typically synthesized via nucleophilic substitution or Suzuki coupling (), suggesting the target compound may follow analogous pathways .
Methodological Considerations in Similarity Analysis
Computational methods for assessing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) rely on structural overlaps to predict bioactivity . While the target compound shares >70% structural similarity with pyridazine-pyrazole analogs, its unique substituents could lead to divergent pharmacological profiles . For example, the methoxy group’s electron-donating effects may alter binding affinities compared to methyl or halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
